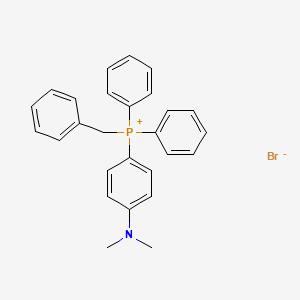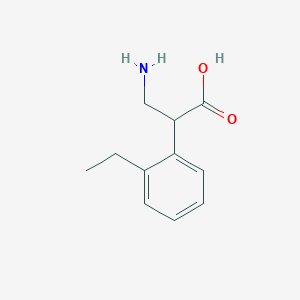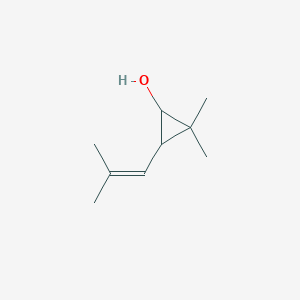
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is a cyclopropane derivative with a unique structure characterized by a cyclopropane ring substituted with dimethyl and methylprop-1-en-1-yl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反应分析
Types of Reactions
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The cyclopropane ring can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific active sites, altering the conformation of proteins, or modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: A related compound with a carboxylic acid functional group.
Ethyl 2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: An ester derivative with similar structural features.
Uniqueness
2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanol is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H16O/c1-6(2)5-7-8(10)9(7,3)4/h5,7-8,10H,1-4H3 |
InChI 键 |
QIEODICUSXYJAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C(C1(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


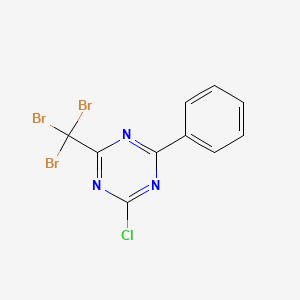
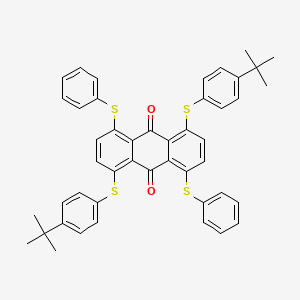
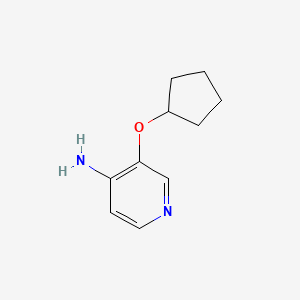
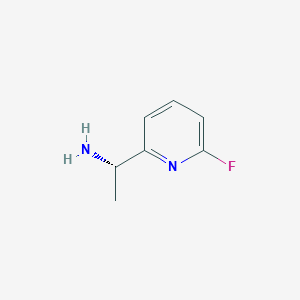
![N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide](/img/structure/B13141975.png)
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
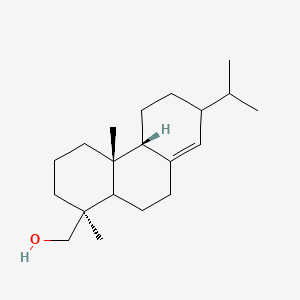
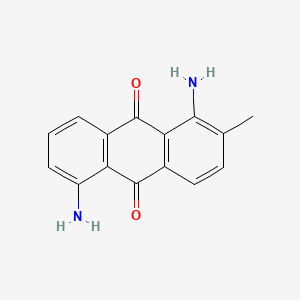
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
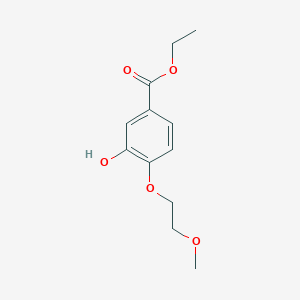
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
